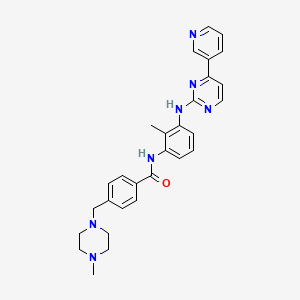![molecular formula C7H4FIN2 B12098961 5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12098961.png)
5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic organic compound that features both fluorine and iodine substituents on a pyrrolo[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[2,3-c]pyridine core, followed by selective halogenation.
Formation of Pyrrolo[2,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine derivatives.
Fluorination: Introduction of the fluorine atom can be done using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Iodination: The iodine atom is typically introduced using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: Both the fluorine and iodine atoms can be substituted with other groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the pyrrolo[2,3-c]pyridine core or the substituents.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki, Sonogashira, or Heck reactions.
Common Reagents and Conditions
Substitution: Reagents like organolithium or Grignard reagents can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound with the pyrrolo[2,3-c]pyridine core linked to another aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, 5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine can enhance binding affinity and selectivity through halogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-4-iodo-1H-pyrrolo[2,3-c]pyridine
- 5-Fluoro-3-bromo-1H-pyrrolo[2,3-c]pyridine
- 5-Fluoro-3-chloro-1H-pyrrolo[2,3-c]pyridine
Uniqueness
Compared to its analogs, 5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine is unique due to the specific combination of fluorine and iodine atoms. This combination can influence the compound’s reactivity, binding properties, and overall stability, making it particularly valuable in applications where these characteristics are desired.
Properties
Molecular Formula |
C7H4FIN2 |
|---|---|
Molecular Weight |
262.02 g/mol |
IUPAC Name |
5-fluoro-3-iodo-1H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C7H4FIN2/c8-7-1-4-5(9)2-10-6(4)3-11-7/h1-3,10H |
InChI Key |
CPXHQTGFUOWPKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CNC2=CN=C1F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({1-[2-(2-Amino-propionylamino)-propionyl]-pyrrolidine-2-carbonyl}-amino)-propionic acid](/img/structure/B12098900.png)

![4-Bromo-7-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B12098919.png)
![2-Methyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B12098929.png)



![1-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-2-ol](/img/structure/B12098938.png)




![sodium;(E)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-6-(1-hydroxypropan-2-yl)-2-propan-2-ylpyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12098965.png)
